![molecular formula C12H26N2S2 B104046 N-[3-(Dibutylamino)propyl]carbamodithioic acid CAS No. 18997-73-4](/img/structure/B104046.png)
N-[3-(Dibutylamino)propyl]carbamodithioic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-(Dibutylamino)propyl]carbamodithioic acid is a chemical compound with the molecular formula C12H26N2S2 It is characterized by the presence of a carbamate group and a dithio linkage, making it a unique compound in the field of organic chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, N-(3-(dibutylamino)propyl)dithio- typically involves the reaction of a dibutylamine derivative with a suitable carbamate precursor. One common method involves the reaction of dibutylamine with carbon disulfide to form the corresponding dithiocarbamate, which is then reacted with a suitable alkylating agent to introduce the propyl group. The reaction conditions often require the use of a solvent such as dichloromethane or tetrahydrofuran, and the reaction is typically carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of carbamic acid, N-(3-(dibutylamino)propyl)dithio- may involve large-scale synthesis using similar reaction routes as described above. The process may be optimized for higher yields and purity by controlling reaction parameters such as temperature, pressure, and the concentration of reactants. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product.
Análisis De Reacciones Químicas
Types of Reactions
N-[3-(Dibutylamino)propyl]carbamodithioic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the dithio linkage to thiols or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dithio group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols or other reduced forms.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-[3-(Dibutylamino)propyl]carbamodithioic acid has several scientific research applications:
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of carbamic acid, N-(3-(dibutylamino)propyl)dithio- involves its interaction with molecular targets such as enzymes or receptors. The dithio group can form covalent bonds with thiol groups in proteins, leading to the modulation of their activity. Additionally, the compound may interact with other molecular pathways, influencing cellular processes and signaling.
Comparación Con Compuestos Similares
Similar Compounds
- Carbamic acid, N-(3-(butylamino)propyl)dithio-
- Carbamic acid, N-(3-(dimethylamino)propyl)dithio-
- Carbamic acid, N-(3-(diethylamino)propyl)dithio-
Uniqueness
N-[3-(Dibutylamino)propyl]carbamodithioic acid is unique due to its specific structure, which includes a dibutylamino group and a dithio linkage. This combination imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
18997-73-4 |
|---|---|
Fórmula molecular |
C12H26N2S2 |
Peso molecular |
262.5 g/mol |
Nombre IUPAC |
3-(dibutylamino)propylcarbamodithioic acid |
InChI |
InChI=1S/C12H26N2S2/c1-3-5-9-14(10-6-4-2)11-7-8-13-12(15)16/h3-11H2,1-2H3,(H2,13,15,16) |
Clave InChI |
PJJNBEZISWOWLZ-UHFFFAOYSA-N |
SMILES |
CCCCN(CCCC)CCCNC(=S)S |
SMILES isomérico |
CCCCN(CCCC)CCCN=C(S)S |
SMILES canónico |
CCCCN(CCCC)CCCNC(=S)S |
Key on ui other cas no. |
18997-73-4 |
Sinónimos |
N-[3-(Dibutylamino)propyl]carbamodithioic acid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


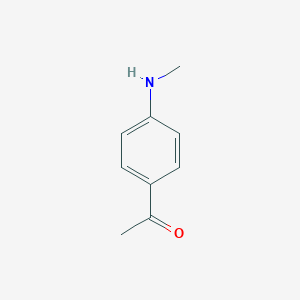

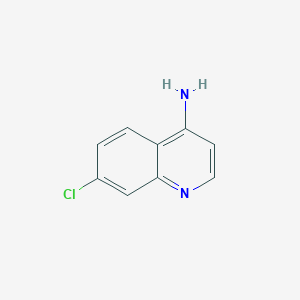
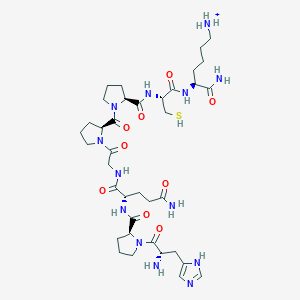
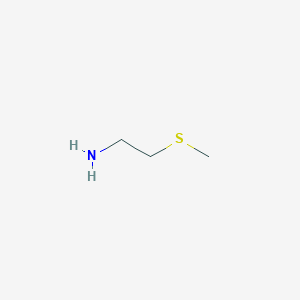
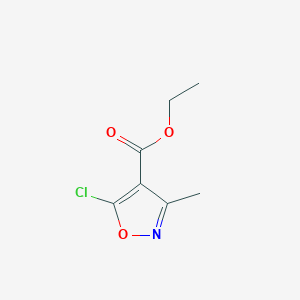
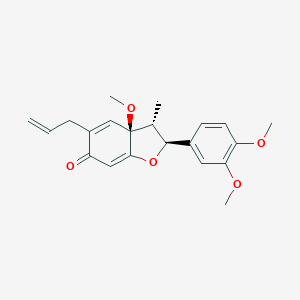
![N-[2-(diethylamino)ethyl]-4-ethoxybenzenecarbothioamide](/img/structure/B103990.png)
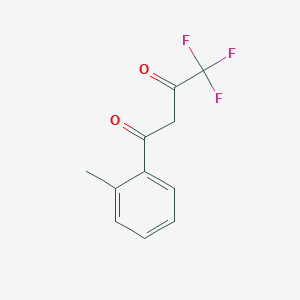
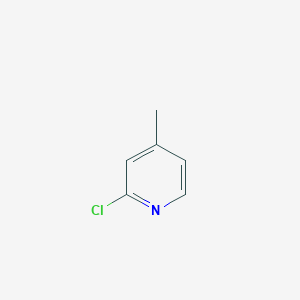
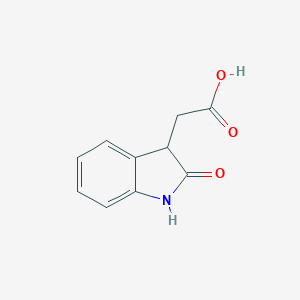
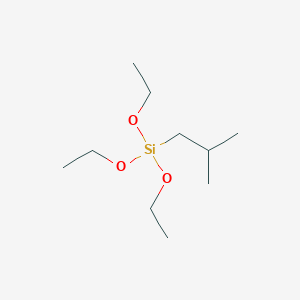
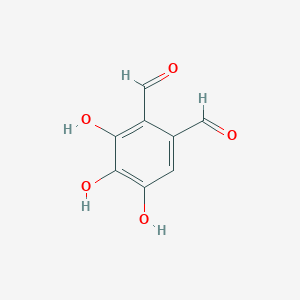
![[(Z)-2-nitroethenyl]benzene](/img/structure/B104005.png)
